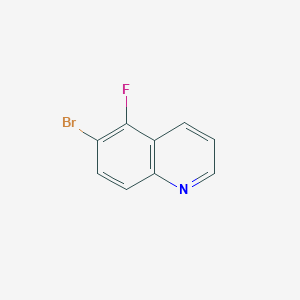

6-溴-5-氟喹啉

描述

6-Bromo-5-fluoroquinoline is a useful research compound. Its molecular formula is C9H6BrClFN and its molecular weight is 262.50 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药研究

6-溴-5-氟喹啉是一种氟代异喹啉 {svg_1}. 氟代异喹啉作为药物的重要组成部分,已引起广泛关注 {svg_2}. 它们表现出独特的特性,例如生物活性 {svg_3},使其在新型药物的开发中具有价值。

材料科学

包括 6-溴-5-氟喹啉在内的氟代异喹啉,因其发光性质而被用于材料科学 {svg_4}. 这使得它们可能在有机发光二极管的开发中发挥作用 {svg_5}.

农业科学

包括像 6-溴-5-氟喹啉这样的氟代异喹啉在内的异喹啉,在农业科学中至关重要 {svg_6}. 它们可以表现出各种生物活性,这在新型农药的开发中可能是有用的 {svg_7}.

化学合成

6-溴-5-氟喹啉可用于化学合成。 例如,它可以发生亲电取代反应 {svg_8}. 这种性质可用于合成其他复杂的化合物 {svg_9}.

神经学研究

一些四氢异喹啉衍生物表现出严重的神经毒性,会导致帕金森病 {svg_10}. 因此,6-溴-5-氟喹啉和类似化合物可用于神经学研究,以更好地了解这些疾病并开发潜在的治疗方法 {svg_11}.

超分子化学

包括 6-溴-5-氟喹啉在内的氟代异喹啉,可用于超分子化学 {svg_12}. 它们的独特性质可以被利用来设计和合成新的超分子体系 {svg_13}.

作用机制

6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .

Mode of Action:

The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .

安全和危害

生化分析

Biochemical Properties

6-Bromo-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria This inhibition disrupts the replication process, making 6-Bromo-5-fluoroquinoline a potential antibacterial agent

Cellular Effects

6-Bromo-5-fluoroquinoline affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA-gyrase, 6-Bromo-5-fluoroquinoline can halt bacterial cell division, leading to cell death

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-5-fluoroquinoline involves its binding interactions with biomolecules. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing DNA replication This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to the disruption of the enzyme’s function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-5-fluoroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-fluoroquinoline remains stable under specific conditions, but it may degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-5-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit antibacterial activity without significant toxicity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal, renal, or neurological toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6-Bromo-5-fluoroquinoline is involved in various metabolic pathways. It interacts with enzymes such as DNA-gyrase, affecting the replication process in bacteria Additionally, it may influence other metabolic enzymes, potentially altering metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 6-Bromo-5-fluoroquinoline within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 6-Bromo-5-fluoroquinoline may localize to specific cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

6-Bromo-5-fluoroquinoline’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 6-Bromo-5-fluoroquinoline can be achieved through a multi-step process involving several reactions.", "Starting Materials": ["2-Amino-5-bromo-4-fluorobenzoic acid", "Phosphorus oxychloride", "Sodium hydroxide", "Acetic anhydride", "Ethyl acetate", "Sodium bicarbonate"], "Reaction": [ "Step 1: Conversion of 2-Amino-5-bromo-4-fluorobenzoic acid to 2-Chloro-5-bromo-4-fluorobenzoic acid by reacting with phosphorus oxychloride.", "Step 2: Cyclization of 2-Chloro-5-bromo-4-fluorobenzoic acid with sodium hydroxide to form 6-Bromo-5-fluoroquinoline-2-carboxylic acid.", "Step 3: Conversion of 6-Bromo-5-fluoroquinoline-2-carboxylic acid to 6-Bromo-5-fluoroquinoline by refluxing with acetic anhydride in ethyl acetate.", "Step 4: Purification of the product by washing with sodium bicarbonate solution and drying." ] } | |

CAS 编号 |

127827-51-4 |

分子式 |

C9H6BrClFN |

分子量 |

262.50 g/mol |

IUPAC 名称 |

6-bromo-5-fluoroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |

InChI 键 |

HWEIHFOSXDCCQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1 |

规范 SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |

产品来源 |

United States |

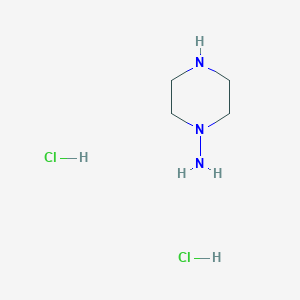

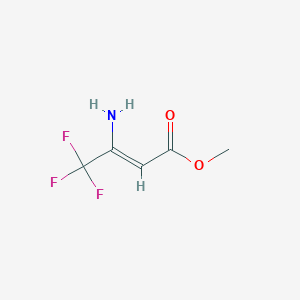

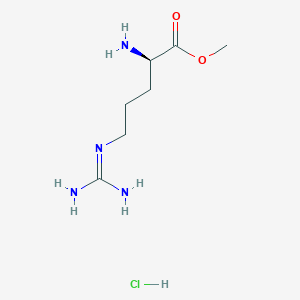

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)

![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)